![molecular formula C14H22N2O2S B1394998 2-(Ethylsulfonyl)-5-(2-methyl-1-piperidinyl)-aniline CAS No. 1220035-01-7](/img/structure/B1394998.png)
2-(Ethylsulfonyl)-5-(2-methyl-1-piperidinyl)-aniline
Overview
Description
2-(Ethylsulfonyl)-5-(2-methyl-1-piperidinyl)-aniline (ESMP) is a synthetic compound that is used in a variety of scientific research applications. It is an important component in laboratory experiments as it has a wide range of biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Catalysis
An investigation into the reaction of aniline with dimethyl carbonate catalyzed by acid-base bifunctional ionic liquids highlights the relevance of similar aniline derivatives in chemical synthesis. The study found that specific ionic liquids can significantly increase the yield of products like methyl-N-methyl-N-phenylcarbamate, demonstrating the potential of aniline derivatives in catalytic processes (Zhang et al., 2010).
Molecular Structure and Optimization
A structural study of N-(2-cyanophenyl)disulfonamides derived from halogenoanthranilamide derivatives, which are closely related to 2-(Ethylsulfonyl)-5-(2-methyl-1-piperidinyl)-aniline, utilized a combination of nuclear magnetic resonance, infrared, and mass spectrometric techniques. This research provides insights into the potential of such compounds for the development of more efficient chemical structures (Mphahlele & Maluleka, 2021).
Pharmaceutical Research
In pharmaceutical research, the synthesis of specific aniline derivatives is crucial for developing potential drug candidates. For example, a study on the synthesis of antiarrhythmic agents involving phenyl-14C-labelled compounds that include aniline derivatives illustrates the importance of these compounds in drug development (Oinuma et al., 1990).
Photometric Determination in Chemistry
Aniline derivatives are also used in the photometric determination of hydrogen peroxide in the presence of peroxidase. N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives, for example, have been synthesized and assessed as water-soluble hydrogen donors, indicating their utility in analytical chemistry (Tamaoku et al., 1982).
properties
IUPAC Name |
2-ethylsulfonyl-5-(2-methylpiperidin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-19(17,18)14-8-7-12(10-13(14)15)16-9-5-4-6-11(16)2/h7-8,10-11H,3-6,9,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUUANZUTDWPBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCCCC2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfonyl)-5-(2-methyl-1-piperidinyl)-aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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